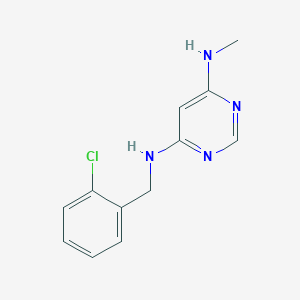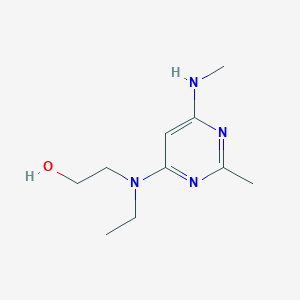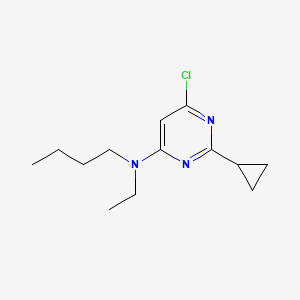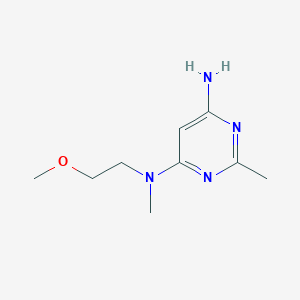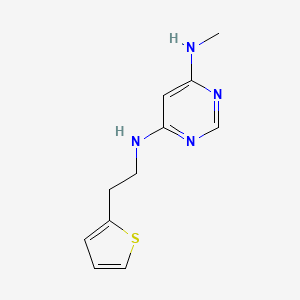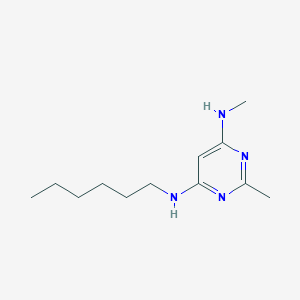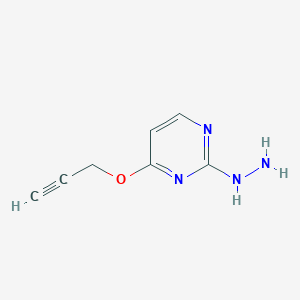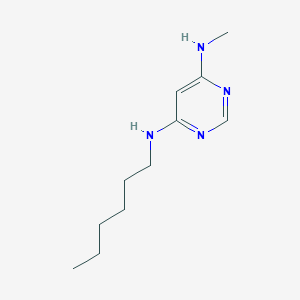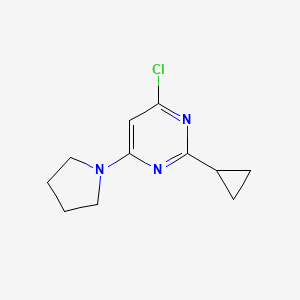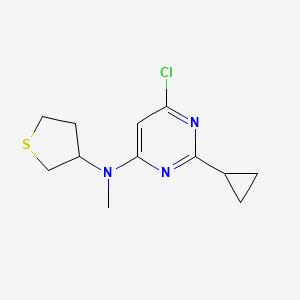
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPPE and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol is not fully understood. However, it has been suggested that this compound may act as a modulator of the immune system and may also have antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects in different systems. In the central nervous system, this compound has been shown to have neuroprotective effects and may also improve cognitive function. In the cardiovascular system, this compound has been shown to have vasodilatory effects and may also have a protective effect against ischemia-reperfusion injury. In the immune system, this compound has been shown to modulate the production of cytokines and may also have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol in lab experiments is its potential as a versatile building block for the synthesis of new materials. Another advantage is its potential as a plant growth regulator. However, a limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol. One direction is to investigate its potential as a treatment for neurodegenerative diseases. Another direction is to study its potential as an anti-inflammatory agent. Additionally, further research can be conducted to understand its mechanism of action and to explore its potential as a building block for the synthesis of new materials.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. In agriculture, this compound has been studied for its potential as a plant growth regulator. In material science, this compound has been investigated for its potential as a building block for the synthesis of new materials.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-7-8(6-12-13)10(14)5-9-3-2-4-11-9/h6-7,9-11,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVCKBJBQXWOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CC2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


